Ethylene Terephthalate Cyclic Trimer

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

PET Migration Indicator:

Ethylene Terephthalate Cyclic Trimer (ECT) plays a crucial role in scientific research related to food safety and material migration. It serves as a marker for the potential migration of Polyethylene Terephthalate (PET) from food packaging materials into the contained food or simulants during processes like microwaving.

When PET plastics undergo heating or mechanical stress, they can degrade and release small molecules, including ECT, into the surrounding environment. By measuring the concentration of ECT in the food or simulants, researchers can assess the extent of PET migration and evaluate the potential risk of chemical contamination in food products. This information is vital for ensuring food safety and developing safer packaging materials. [Source: Santa Cruz Biotechnology - Ethylene Terephthalate Cyclic Trimer, ]

Enzyme-Catalyzed Hydrolysis:

Scientific research also explores the potential of ECT as a substrate for enzymatic degradation. Enzymes are biological catalysts that can break down complex molecules into smaller units. Studies have investigated the use of specific enzymes to hydrolyze (break down) ECT into its constituent monomers. This research holds promise for developing biodegradation methods for PET waste, potentially contributing to a more sustainable waste management approach. [Source: Enzyme-catalyzed hydrolysis of poly(ethylene terephthalate) cyclic trimer, ]

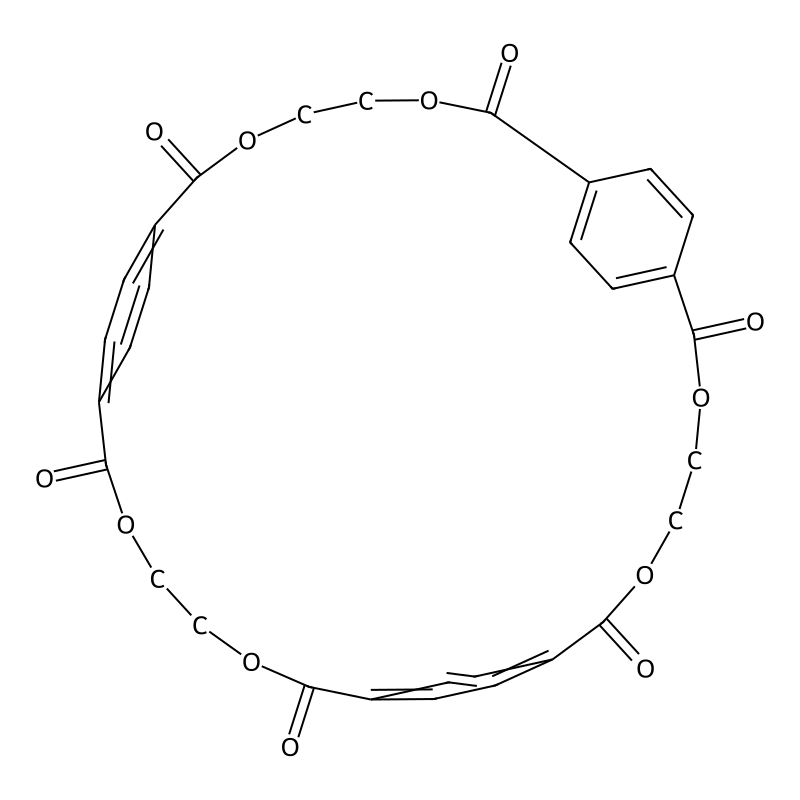

Ethylene Terephthalate Cyclic Trimer is a cyclic compound formed from three units of ethylene terephthalate, characterized by the molecular formula and a molecular weight of approximately 576.5 g/mol. This compound appears as a white to off-white solid and has a melting point exceeding 300°C, indicating its thermal stability. Ethylene Terephthalate Cyclic Trimer is primarily recognized for its role in food safety research, particularly as a migration indicator for Polyethylene Terephthalate in food packaging materials during heating processes like microwaving .

The safety of ECT ingestion is a topic of ongoing research. While acute toxicity is considered low, potential long-term effects require further investigation. Regulatory bodies like the European Food Safety Authority (EFSA) have established tolerable daily intake (TDI) levels for ECT migration in food [].

Data Gaps:

- There is limited data available on the chronic toxicity and potential health effects of ECT exposure.

- Further research is needed to elucidate the mechanism of action of ECT in the human body.

Safety Considerations:

- While PET containers are generally considered safe for food contact, minimizing heating and prolonged storage times can help reduce ECT migration.

- Following recommended storage guidelines for food in PET containers is crucial.

Ethylene Terephthalate Cyclic Trimer is not typically synthesized directly; instead, it forms as a byproduct during the polycondensation reaction that produces Polyethylene Terephthalate. Under certain conditions, such as high temperatures or in the presence of strong acids or bases, Ethylene Terephthalate Cyclic Trimer can decompose back into its constituent monomers: ethylene glycol and terephthalic acid. This reversible reaction is significant for understanding its behavior in various applications and environmental contexts .

The synthesis of Ethylene Terephthalate Cyclic Trimer occurs indirectly during the production of Polyethylene Terephthalate through polycondensation reactions between ethylene glycol and terephthalic acid. The formation of the cyclic trimer typically happens under conditions that favor cyclization, such as high temperatures. While direct synthesis methods are not common, understanding the reaction conditions that lead to its formation is crucial for controlling its presence in polymer products .

Ethylene Terephthalate Cyclic Trimer has several applications, particularly in:

- Food Safety: It serves as a marker for assessing the migration of Polyethylene Terephthalate from packaging into food products during heating or prolonged storage.

- Material Science: The compound's properties make it useful in studying the degradation pathways of Polyethylene Terephthalate, contributing to the development of biodegradable materials.

- Analytical Chemistry: It is utilized as a reference standard in various analytical methods to ensure food safety and compliance with regulatory standards .

Studies involving Ethylene Terephthalate Cyclic Trimer focus on its migration behavior from food packaging into food products. The migration potential raises concerns about chemical contamination and health risks associated with long-term exposure. Research has also investigated the compound's interaction with specific enzymes that could facilitate its breakdown, providing insights into its environmental impact and potential biodegradation methods .

Several compounds share structural or functional similarities with Ethylene Terephthalate Cyclic Trimer. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Polyethylene Terephthalate | Widely used plastic; high durability | |

| Ethylene Glycol | Commonly used as antifreeze and solvent | |

| Terephthalic Acid | Precursor for Polyethylene Terephthalate |

Uniqueness: Ethylene Terephthalate Cyclic Trimer's cyclic structure differentiates it from linear polymers like Polyethylene Terephthalate, giving it unique properties regarding thermal stability and potential biodegradability through enzymatic action. Its specific role as a migration indicator in food safety further highlights its distinct application compared to other similar compounds .